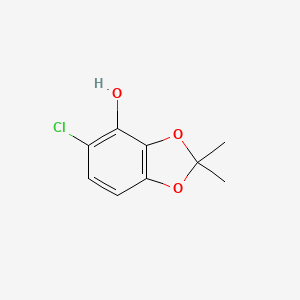
2-Nitro-4,5-dihydroxyphenylacetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4,5-dihydroxy-2-nitrophenyl)acetonitrile is an organic compound characterized by the presence of both hydroxyl and nitro functional groups on a phenyl ring, along with an acetonitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-dihydroxy-2-nitrophenyl)acetonitrile typically involves the nitration of a suitable precursor, followed by the introduction of the acetonitrile group. One common method involves the nitration of 4,5-dihydroxybenzaldehyde using a mixture of nitric acid and sulfuric acid to yield 4,5-dihydroxy-2-nitrobenzaldehyde. This intermediate is then subjected to a cyanation reaction using a cyanide source such as sodium cyanide or potassium cyanide under basic conditions to form 2-(4,5-dihydroxy-2-nitrophenyl)acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4,5-dihydroxy-2-nitrophenyl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Formation of 4,5-dihydroxy-2-nitrobenzenequinone.
Reduction: Formation of 2-(4,5-dihydroxy-2-aminophenyl)acetonitrile.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(4,5-dihydroxy-2-nitrophenyl)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-(4,5-dihydroxy-2-nitrophenyl)acetonitrile involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological macromolecules, while the nitro group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4,5-dimethoxy-2-nitrophenyl)acetonitrile: Similar structure but with methoxy groups instead of hydroxyl groups.
2-(4-nitrophenyl)acetonitrile: Lacks the hydroxyl groups present in 2-(4,5-dihydroxy-2-nitrophenyl)acetonitrile.
4,5-dihydroxy-2-nitrobenzaldehyde: Precursor in the synthesis of 2-(4,5-dihydroxy-2-nitrophenyl)acetonitrile.
Uniqueness
2-(4,5-dihydroxy-2-nitrophenyl)acetonitrile is unique due to the presence of both hydroxyl and nitro groups on the phenyl ring, which imparts distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
117568-28-2 |
|---|---|
Formule moléculaire |
C8H6N2O4 |
Poids moléculaire |
194.14 g/mol |
Nom IUPAC |
2-(4,5-dihydroxy-2-nitrophenyl)acetonitrile |
InChI |
InChI=1S/C8H6N2O4/c9-2-1-5-3-7(11)8(12)4-6(5)10(13)14/h3-4,11-12H,1H2 |
Clé InChI |
UBLFQBDSTJATJY-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1O)O)[N+](=O)[O-])CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N-Dimethyl-2-[1-(2-methylphenyl)-1H-tetrazol-5-yl]tricyclo[3.3.1.13,7]decan-2-amine](/img/structure/B14137090.png)
![2-{[(1E)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene]amino}ethanol](/img/structure/B14137108.png)
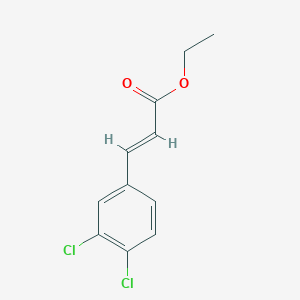
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(4-isopropylphenyl)acetamide](/img/structure/B14137124.png)
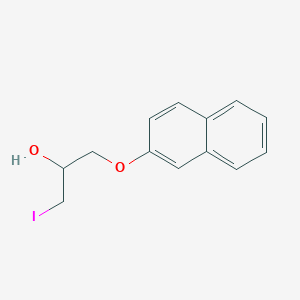
![2-Bromo-6-[(dimethylamino)methyl]pyridin-3-ol](/img/structure/B14137134.png)
![4-Benzyl-3-{3-cyclopentyl-2-[4-(methanesulfonyl)phenyl]propanoyl}-1,3-oxazolidin-2-one](/img/structure/B14137137.png)
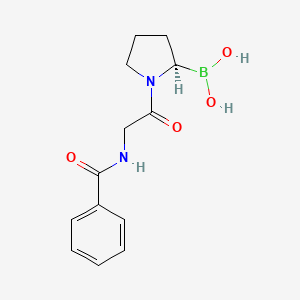

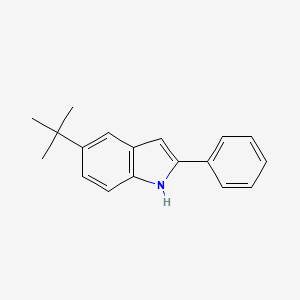
![Pentyl methyl[2-(pyridin-3-yl)piperidin-1-yl]phosphinate](/img/structure/B14137199.png)

